Cas no 2138157-93-2 ((1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid)
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-330756
- (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylicacid
- EN300-718135
- (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- 2138157-93-2
- 2059910-31-3
- 1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
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- Inchi: 1S/C13H13F2NO4/c1-16-12(19)20-8-5-13(6-8,11(17)18)7-2-3-9(14)10(15)4-7/h2-4,8H,5-6H2,1H3,(H,16,19)(H,17,18)
- InChI Key: MRIDELSOZNPENT-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1(C(=O)O)CC(C1)OC(NC)=O)F
Computed Properties
- Exact Mass: 285.08126422g/mol
- Monoisotopic Mass: 285.08126422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 75.6Ų
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718135-1.0g |
1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2138157-93-2 | 1g |
$0.0 | 2023-06-06 |
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid (CAS No. 2138157-93-2)
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid (CAS No. 2138157-93-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclobutane ring, a difluorophenyl group, and a methylcarbamoyl moiety. These structural elements contribute to its potential therapeutic applications and pharmacological properties.
The cyclobutane ring in this compound is a key structural feature that provides rigidity and conformational stability. This rigidity can influence the compound's binding affinity to specific biological targets, making it a valuable scaffold for drug design. The difluorophenyl group is known for its ability to modulate the lipophilicity and metabolic stability of molecules, which can enhance their pharmacokinetic properties. Additionally, the methylcarbamoyl moiety introduces an amide functionality that can participate in hydrogen bonding interactions, further enhancing the compound's binding interactions with target proteins.
Recent studies have explored the potential of (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and astrocytes, which are major contributors to neuroinflammation in conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy) cyclobutane-1-carboxylic acid has also shown promise in cancer research. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. This makes it a potential candidate for the development of novel anticancer agents.
The pharmacokinetic profile of (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy)cyclobutane-1-carboxylic acid has also been extensively studied. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound shows good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate intended for chronic administration. Furthermore, it has demonstrated low toxicity in animal models, suggesting a favorable safety profile.
Clinical trials are currently underway to evaluate the safety and efficacy of (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy)cyclobutane-1-carboxylic acid in human subjects. Early results from phase I trials have shown promising outcomes, with no serious adverse events reported at therapeutic doses. These findings have paved the way for further clinical development and potential approval as a therapeutic agent.
In conclusion, (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy)cyclobutane-1-carboxylic acid (CAS No. 2138157-93-2) represents a promising candidate for the treatment of various diseases due to its unique structural features and favorable pharmacological properties. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its potential as a valuable tool in medicinal chemistry and pharmaceutical development.
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